6-Bromo-7-methoxyquinoxaline
Description
6-Bromo-7-methoxyquinoxaline is a heterocyclic compound featuring a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) substituted with a bromine atom at position 6 and a methoxy group at position 5. This compound is synthesized via nucleophilic substitution reactions starting from 6-bromo-2,3-dichloroquinoxaline, where the reactivity of chlorine atoms is influenced by the electron-withdrawing bromine substituent at position 6 . The methoxy group at position 7 introduces electron-donating properties, modulating the electronic landscape of the quinoxaline core and directing further chemical modifications.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-7-methoxyquinoxaline |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-5-8-7(4-6(9)10)11-2-3-12-8/h2-5H,1H3 |
InChI Key |
BOKDQVMCPVBXNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CN=C2C=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural, electronic, and functional differences between 6-bromo-7-methoxyquinoxaline and analogous compounds:
Key Observations:
Core Structure Differences: Quinoxaline (two nitrogen atoms) is more electron-deficient than quinoline (one nitrogen), leading to distinct reactivity. For example, quinoxalines are more prone to electrophilic substitution at positions activated by electron-donating groups, whereas quinolines often participate in metal-catalyzed cross-coupling reactions due to their aromatic nitrogen .
Substituent Effects: Methoxy vs. Nitro: The methoxy group in this compound donates electron density, enhancing nucleophilic aromatic substitution (NAS) at adjacent positions. In contrast, the nitro group in 6-bromo-7-nitroquinoxaline strongly withdraws electrons, reducing NAS but enabling applications in explosives or dyes . Positional Isomerism: 7-Bromo-6-methoxyquinoline demonstrates how substituent positions alter reactivity. The methoxy group at position 6 in quinoline activates the ring for electrophilic substitution, while bromine at position 7 serves as a handle for Suzuki couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
